molecular formula C17H23N3O2 B2485430 (R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-47-3

(R)-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2485430
CAS No.: 1286207-47-3
M. Wt: 301.39
InChI Key: MWYNWWZIPFHYKX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a cyanobenzyl moiety, and a pyrrolidinylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with ®-1-(4-cyanobenzyl)pyrrolidine-3-carboxylic acid. The reaction is often carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate: Similar structure but without the ®-configuration.

    tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate: Similar structure with a methyl group instead of a cyano group.

    tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate: Similar structure with a chloro group instead of a cyano group.

Uniqueness

®-tert-Butyl 1-(4-cyanobenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNWWZIPFHYKX-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.